Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-5-(trifluoromethyl)pyridine and isonicotinic acid.
Formation of Hydrazine Derivative: The 3-chloro-5-(trifluoromethyl)pyridine is reacted with methylhydrazine under controlled conditions to form the hydrazine derivative.
Coupling Reaction: This intermediate is then coupled with methyl isonicotinate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes:
Batch Reactors: Utilizing large-scale batch reactors for the hydrazine formation and coupling reactions.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the hydrazine moiety or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce various hydrazine derivatives.
Scientific Research Applications
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular assays to understand its biological activity.
Materials Science: Its unique chemical properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl and chlorine substituents enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to inhibition or activation of specific enzymes, altering cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound, known for its reactivity and use in various chemical syntheses.
Methyl isonicotinate: Another precursor, commonly used in the synthesis of nicotinic acid derivatives.
Hydrazine derivatives: Compounds with similar hydrazine moieties, used in pharmaceuticals and agrochemicals.
Uniqueness
Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both trifluoromethyl and chlorine substituents enhances its chemical stability and biological activity, making it a valuable compound in research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
methyl 3-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]carbamoyl]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N4O3/c1-23(12-11(16)5-8(6-21-12)15(17,18)19)22-13(24)10-7-20-4-3-9(10)14(25)26-2/h3-7H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGQFLGGFSNJMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=C(C=CN=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.